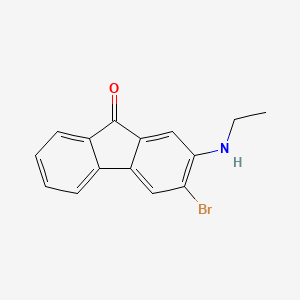

3-Bromo-2-(ethylamino)-9h-fluoren-9-one

Description

Structure

3D Structure

Properties

CAS No. |

5416-85-3 |

|---|---|

Molecular Formula |

C15H12BrNO |

Molecular Weight |

302.16 g/mol |

IUPAC Name |

3-bromo-2-(ethylamino)fluoren-9-one |

InChI |

InChI=1S/C15H12BrNO/c1-2-17-14-8-12-11(7-13(14)16)9-5-3-4-6-10(9)15(12)18/h3-8,17H,2H2,1H3 |

InChI Key |

DASHNMRLDHECJW-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=C(C=C2C3=CC=CC=C3C(=O)C2=C1)Br |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Characteristics of 3-Bromo-2-(ethylamino)-9H-fluoren-9-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical characteristics of the compound 3-Bromo-2-(ethylamino)-9H-fluoren-9-one. Due to the limited availability of public experimental data for this specific molecule, this guide also incorporates contextual information from the well-studied core structure of 9-fluorenone and its derivatives to offer a predictive framework for its properties. The guide is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, highlighting both the established data and the current knowledge gaps for this compound of interest.

Introduction: The Fluorenone Scaffold in Drug Discovery

The 9-fluorenone core is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide range of biological activities.[1][2] Its rigid, planar, and electron-deficient nature provides a unique template for the design of molecules that can interact with various biological targets. Derivatives of fluorenone have been investigated for their potential as antimalarial, anticancer, and antiviral agents.[3] The introduction of various functional groups onto the fluorenone scaffold allows for the fine-tuning of a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for its pharmacokinetic and pharmacodynamic profile. The specific compound of interest, 3-Bromo-2-(ethylamino)-9H-fluoren-9-one, combines the fluorenone core with a bromine atom and an ethylamino group, suggesting its potential as a versatile intermediate for further chemical modifications or as a bioactive molecule in its own right.

Molecular and Physicochemical Properties

A summary of the fundamental molecular and predicted physicochemical properties of 3-Bromo-2-(ethylamino)-9H-fluoren-9-one is presented below. It is important to note that while the molecular formula and weight are confirmed, other properties are largely extrapolated from related compounds or are yet to be experimentally determined.

| Property | Value | Source |

| CAS Number | 5416-85-3 | [4] |

| Molecular Formula | C₁₅H₁₂BrNO | [4] |

| Molecular Weight | 302.17 g/mol | [4] |

| Appearance | Not specified (predicted to be a solid) | - |

| Melting Point | Not experimentally determined | - |

| Boiling Point | Not experimentally determined | - |

| Solubility | Not experimentally determined | - |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the fluorenone core, with their chemical shifts and coupling patterns influenced by the positions of the bromo and ethylamino substituents. Signals corresponding to the ethyl group (a quartet for the methylene protons and a triplet for the methyl protons) would also be present. The proton attached to the nitrogen may appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon (typically in the range of 190-200 ppm), aromatic carbons, and the two carbons of the ethyl group. The carbon atoms directly attached to the bromine and nitrogen atoms would show characteristic shifts.

Infrared (IR) Spectroscopy

The IR spectrum of 3-Bromo-2-(ethylamino)-9H-fluoren-9-one is predicted to exhibit characteristic absorption bands for its functional groups. A strong absorption band corresponding to the C=O stretching of the ketone is expected around 1710-1720 cm⁻¹. Other significant peaks would include those for N-H stretching (around 3300-3500 cm⁻¹), C-N stretching, and aromatic C-H and C=C stretching.[9]

Mass Spectrometry (MS)

Mass spectrometric analysis would be expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of 302.17. Due to the presence of a bromine atom, a characteristic isotopic pattern with two peaks of nearly equal intensity ([M]⁺ and [M+2]⁺) would be observed.

Synthesis and Reactivity

While a specific, detailed protocol for the synthesis of 3-Bromo-2-(ethylamino)-9H-fluoren-9-one is not available in the reviewed literature, a plausible synthetic route can be conceptualized based on established organic chemistry reactions.

A potential synthetic pathway could involve the following conceptual steps:

Sources

- 1. Highly efficient synthesis of 9-fluorenones from 9H-fluorenes by air oxidation - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. PubChemLite - 3-bromo-9h-fluoren-9-one (C13H7BrO) [pubchemlite.lcsb.uni.lu]

- 3. ujpronline.com [ujpronline.com]

- 4. 5416-85-3|3-Bromo-2-(ethylamino)-9H-fluoren-9-one|BLD Pharm [bldpharm.com]

- 5. rsc.org [rsc.org]

- 6. 3-Bromo-9H-fluoren-9-one | C13H7BrO | CID 251999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 9-Fluorenone(486-25-9) IR Spectrum [m.chemicalbook.com]

- 8. 9H-Fluoren-9-one [webbook.nist.gov]

- 9. researchgate.net [researchgate.net]

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of Substituted 2-Aminofluorenones

For Researchers, Scientists, and Drug Development Professionals

Abstract

The fluorenone core, a tricyclic aromatic ketone, has long captured the attention of medicinal chemists. Its rigid, planar structure provides a unique scaffold for the design of therapeutic agents. Among its myriad derivatives, substituted 2-aminofluorenones have emerged as a particularly versatile class of compounds, exhibiting a remarkable breadth of biological activities. This in-depth technical guide charts the historical journey of these molecules, from their early synthetic explorations to their contemporary applications in drug discovery. We will delve into the evolution of synthetic methodologies, from classical multi-step procedures to modern, efficient cyclization strategies. Furthermore, this guide will provide a comprehensive overview of the diverse pharmacological landscape of substituted 2-aminofluorenones, encompassing their roles as antiviral, anticancer, and anti-inflammatory agents, and as potent kinase inhibitors. Detailed experimental protocols, mechanistic insights, and structure-activity relationship (SAR) data are presented to equip researchers with the foundational knowledge and practical tools to navigate and innovate within this promising area of medicinal chemistry.

A Historical Perspective: From Carcinogens to Clinical Candidates

The story of 2-aminofluorenone is intrinsically linked to the broader investigation of fluorene derivatives. Early research in the mid-20th century was notably driven by toxicological studies. The parent compound, 2-aminofluorene, and its N-acetylated counterpart, 2-acetylaminofluorene (2-AAF), were identified as potent carcinogens, extensively studied for their mechanisms of DNA adduction and tumor initiation.[1][2] A 1950 publication by F. E. Ray and R. C. Geiser in Cancer Research detailed the synthesis of radiolabeled 2-acetylaminofluorene, highlighting the early focus on understanding the metabolic fate of these compounds.[3] While this initial association with carcinogenicity cast a long shadow, it also inadvertently laid the groundwork for the synthesis and chemical understanding of the 2-aminofluorene scaffold.

The transition from a molecule of toxicological concern to a scaffold for therapeutic innovation began with the discovery of Tilorone, a 2,7-disubstituted fluorenone derivative, as a potent, orally active antiviral agent and interferon inducer.[4][5] This seminal discovery in the 1970s marked a paradigm shift, demonstrating that the fluorenone core, when appropriately substituted, could be harnessed for beneficial biological effects. Tilorone became the first recognized synthetic, small-molecule interferon inducer, and its development spurred further investigation into the pharmacological potential of other substituted fluorenones.[4]

The Synthetic Arsenal: Crafting the 2-Aminofluorenone Core

The synthesis of substituted 2-aminofluorenones has evolved significantly over the decades, moving from classical, often harsh, multi-step procedures to more elegant and efficient modern methodologies.

Classical Synthetic Strategies

Early synthetic approaches to the 2-aminofluorenone scaffold typically involved the construction of a substituted fluorene or fluorenone ring system, followed by the introduction or modification of the amino group at the 2-position.

A common classical route begins with the nitration of fluorene to yield 2-nitrofluorene, which is then reduced to 2-aminofluorene.[4] Subsequent oxidation of the 9-methylene group of the fluorene core to a ketone furnishes the 2-aminofluorenone. The introduction of substituents on the aromatic rings often requires starting with appropriately substituted precursors, which can add to the complexity and length of the synthesis.

Classical Synthesis of 2-Aminofluorene (Precursor to 2-Aminofluorenone)

A representative classical procedure for the synthesis of the precursor, 2-aminofluorene, involves the reduction of 2-nitrofluorene.

Protocol: Reduction of 2-Nitrofluorene to 2-Aminofluorenone [4]

-

Preparation of 2-Nitrofluorene: Fluorene is nitrated using nitric acid in a suitable solvent like acetic acid. The reaction is exothermic and requires careful temperature control to avoid the formation of polysubstituted byproducts.

-

Reduction to 2-Aminofluorene: The purified 2-nitrofluorene is suspended in an alcoholic solvent (e.g., 78% ethanol).

-

A reducing agent, such as zinc dust in the presence of a catalyst like calcium chloride, is added to the suspension.

-

The mixture is refluxed for several hours to ensure complete reduction.

-

The hot solution is filtered to remove the zinc oxide and unreacted zinc.

-

The filtrate is poured into water to precipitate the 2-aminofluorene.

-

The crude product is collected by filtration and can be purified by recrystallization from a suitable solvent, such as 50% ethanol.

Oxidation to 2-Aminofluorenone: The resulting 2-aminofluorene can then be oxidized to 2-aminofluorenone using various oxidizing agents, such as chromium trioxide in acetic acid. This step, however, can be challenging due to the potential for oxidation of the amino group. Protecting the amino group, for instance, by acetylation to form 2-acetylaminofluorene, is often necessary before the oxidation step. The protecting group can then be removed to yield the desired 2-aminofluorenone.

Modern Synthetic Methodologies

Contemporary synthetic chemistry has provided more direct and versatile routes to substituted fluorenones, including 2-aminofluorenone derivatives. These methods often involve intramolecular cyclization reactions, which can build the fluorenone core in a single, efficient step.

Palladium-Catalyzed Dehydrogenative Cyclization

A powerful modern approach involves the palladium-catalyzed dual C-H functionalization of benzophenones to construct the fluorenone scaffold.[6] This method offers a concise route to a variety of substituted fluorenones with excellent functional group tolerance.

Metal-Free TBHP-Promoted Oxidative Cyclization

A recently developed metal- and additive-free method utilizes tert-butyl hydroperoxide (TBHP) to promote the cross-dehydrogenative coupling (CDC) of N-methyl-2-(aminomethyl)biphenyls and 2-(aminomethyl)biphenyls.[7] This approach is compatible with numerous functional groups and provides a green and efficient route to highly substituted fluorenones.

Experimental Workflow: Metal-Free TBHP-Promoted Oxidative Cyclization

Caption: Workflow for the metal-free synthesis of substituted fluorenones.

The Pharmacological Landscape: A Scaffold of Diverse Bioactivity

Substituted 2-aminofluorenones have demonstrated a remarkable range of pharmacological activities, positioning them as a privileged scaffold in drug discovery.

Antiviral Activity: The Tilorone Story

Tilorone, a 2,7-bis(2-diethylaminoethoxy)fluoren-9-one, stands as a landmark example of a bioactive fluorenone derivative.[4] It is a broad-spectrum antiviral agent that functions as an interferon inducer.[8][9]

Mechanism of Action: Interferon Induction

Tilorone's antiviral activity is not directed at the virus itself but rather at the host's innate immune system. It is hypothesized to activate intracellular pattern recognition receptors, such as the RIG-I-like receptors (RLRs), which are responsible for detecting viral RNA.[5][8] This activation triggers a signaling cascade that leads to the production of type I interferons (IFN-α and IFN-β).[8] Interferons, in turn, induce an antiviral state in neighboring cells, rendering them resistant to viral infection.

Signaling Pathway: Tilorone-Induced Interferon Production

Sources

- 1. An Update on the Anticancer Activity of Xanthone Derivatives: A Review [mdpi.com]

- 2. Possible new role for NF-kB in the resolution of inflammation • Johns Hopkins Arthritis Center [hopkinsarthritis.org]

- 3. Synthesis of 2-acetylaminofluorene-9-C14 and 2-acetylaminofluorene-omega-C14 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. onclive.com [onclive.com]

- 7. BJOC - Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. Application to the total synthesis of nobilone [beilstein-journals.org]

- 8. Tilorone: a Broad-Spectrum Antiviral Invented in the USA and Commercialized in Russia and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

A Technical Guide to the Solubility Profile of 3-Bromo-2-(ethylamino)-9H-fluoren-9-one in Organic Solvents

Abstract

Understanding the solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a cornerstone of chemical and pharmaceutical development. It governs everything from reaction kinetics and purification strategies to formulation and bioavailability. This guide provides a comprehensive technical framework for determining and interpreting the solubility profile of 3-Bromo-2-(ethylamino)-9H-fluoren-9-one, a substituted fluorenone derivative. While specific quantitative data for this exact molecule is not widely published, this document outlines the fundamental principles, predictive analyses, and robust experimental protocols necessary for researchers to establish a reliable solubility profile. We will delve into the theoretical underpinnings of solubility, provide a detailed methodology for experimental determination via the shake-flask method, and discuss analytical quantification using HPLC-UV.

Theoretical Framework: Predicting Solubility Behavior

The solubility of a solute in a solvent is governed by the principle of "like dissolves like".[1][2][3] This adage is a simplified representation of the complex interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[4][5] A substance dissolves when the energy released from solute-solvent interactions is sufficient to overcome the energy required to break apart the solute's crystal lattice and the solvent's intermolecular attractions.

1.1. Molecular Structure Analysis of 3-Bromo-2-(ethylamino)-9H-fluoren-9-one

To predict the solubility of 3-Bromo-2-(ethylamino)-9H-fluoren-9-one (Molecular Formula: C₁₅H₁₂BrNO), we must first analyze its structure.

-

Core Structure: The molecule is built on a 9H-fluoren-9-one core. The parent compound, fluorenone, is an aromatic ketone that is soluble in a range of organic solvents but not in water.[6] The large, rigid, polycyclic aromatic system is inherently nonpolar and will favor interactions through van der Waals forces (specifically, London dispersion forces).

-

Key Functional Groups:

-

Ketone (C=O): The carbonyl group introduces significant polarity and a dipole moment. It can act as a hydrogen bond acceptor.

-

Secondary Amine (-NH-): The ethylamino group is a crucial feature. The nitrogen atom has a lone pair of electrons, making it a hydrogen bond acceptor. The N-H bond allows it to act as a hydrogen bond donor. This group significantly increases the molecule's polarity compared to the parent fluorenone.

-

Bromo (-Br): The bromine atom is an electron-withdrawing group that adds to the molecule's molecular weight and polarizability, but it does not participate in hydrogen bonding.

-

1.2. Intermolecular Forces and Solubility Prediction

The combination of these features suggests a molecule with mixed polarity. The large aromatic backbone contributes nonpolar character, while the ketone and, most importantly, the ethylamino group provide polar and hydrogen-bonding capabilities.[7]

-

In Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. We can predict moderate to good solubility, as the solvent can interact favorably with both the ketone and the ethylamino group. However, the large nonpolar fluorene core may limit very high solubility.

-

In Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, THF): These solvents have dipole moments and can accept hydrogen bonds but cannot donate them. They will interact well with the polar ketone group. The ethylamino group can still act as a hydrogen bond donor to the solvent's acceptor sites (like the oxygen in DMSO or acetone). Good solubility is expected in these solvents.[8]

-

In Nonpolar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weak dispersion forces. While they can interact with the large aromatic system, they cannot effectively solvate the highly polar ketone and ethylamino groups. Therefore, solubility is predicted to be low in nonpolar solvents.[9]

-

In Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents are weakly polar. Given that fluorenone and its derivatives often show good solubility in these solvents, moderate solubility is expected.[6][8]

The following diagram illustrates the key intermolecular forces that will govern the dissolution process.

Caption: Intermolecular forces governing solubility.

Experimental Determination of Solubility

While theoretical predictions are invaluable for solvent screening, empirical determination is essential for obtaining accurate quantitative data. The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility.[10] This protocol is adapted from the OECD Guideline 105.[11][12][13][14][15]

2.1. Materials and Equipment

-

3-Bromo-2-(ethylamino)-9H-fluoren-9-one (high purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (±0.01 mg)

-

Glass vials with PTFE-lined caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Appropriate HPLC column (e.g., C18 reversed-phase)

2.2. Shake-Flask Protocol Workflow

The following diagram outlines the step-by-step experimental workflow.

Caption: Shake-Flask method experimental workflow.

2.3. Detailed Step-by-Step Methodology

-

Preparation: To a series of glass vials, add an excess amount of 3-Bromo-2-(ethylamino)-9H-fluoren-9-one (e.g., 5-10 mg) to a precisely known volume of the selected solvent (e.g., 2 mL). The key is to ensure undissolved solid remains at equilibrium.

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate for a sufficient period to reach equilibrium, typically 24 to 48 hours. A preliminary study can determine the minimum time required.

-

Phase Separation: After equilibration, let the vials stand undisturbed at the same constant temperature to allow excess solid to settle. For very fine particles, centrifugation may be required.

-

Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved microparticles. This step is critical to avoid artificially high results.

-

Dilution: Accurately perform a serial dilution of the clear filtrate with the HPLC mobile phase to ensure the final concentration is within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method.[16][17][18] A calibration curve must be prepared using standards of known concentrations.

Data Analysis and Presentation

The concentration of the saturated solution is determined by comparing the HPLC peak area of the sample to the calibration curve, accounting for the dilution factor. This process should be repeated at least in triplicate for each solvent to ensure reproducibility.

3.1. Sample HPLC Method Parameters

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: Isocratic or gradient elution (e.g., Acetonitrile:Water with 0.1% Formic Acid)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection: UV at a wavelength of maximum absorbance (determined by a UV scan of the compound)

-

Column Temperature: 25 °C

3.2. Data Summary Table

The results should be compiled into a clear, concise table. This allows for easy comparison of solubility across different solvent classes.

| Solvent | Solvent Class | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |

| Hexane | Nonpolar | 0.1 | Experimental Data | Calculated Data |

| Toluene | Nonpolar (Aromatic) | 2.4 | Experimental Data | Calculated Data |

| Dichloromethane | Chlorinated | 3.1 | Experimental Data | Calculated Data |

| Tetrahydrofuran (THF) | Polar Aprotic (Ether) | 4.0 | Experimental Data | Calculated Data |

| Acetone | Polar Aprotic (Ketone) | 5.1 | Experimental Data | Calculated Data |

| Acetonitrile | Polar Aprotic | 5.8 | Experimental Data | Calculated Data |

| Ethanol | Polar Protic (Alcohol) | 4.3 | Experimental Data | Calculated Data |

| Methanol | Polar Protic (Alcohol) | 5.1 | Experimental Data | Calculated Data |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | Experimental Data | Calculated Data |

Note: Polarity Index values are approximate and can vary slightly between sources. Molecular Weight of C₁₅H₁₂BrNO = 302.17 g/mol .

Conclusion and Field Insights

The solubility profile of 3-Bromo-2-(ethylamino)-9H-fluoren-9-one is dictated by its hybrid chemical nature. The presence of both a large, nonpolar aromatic core and potent hydrogen-bonding functional groups results in a nuanced solubility behavior. High solubility is anticipated in polar aprotic solvents like DMSO and acetone, which can effectively solvate the entire molecule. Good solubility is also expected in polar protic solvents like alcohols. Conversely, poor solubility is predicted in nonpolar alkane solvents.

This guide provides the theoretical basis and a robust, validated experimental protocol for researchers to determine this profile accurately. The resulting data is critical for informed decision-making in process chemistry, enabling optimized reaction conditions, efficient purification through crystallization, and the selection of appropriate analytical techniques. For drug development professionals, this solubility data is the first step in understanding potential bioavailability challenges and informs the rational design of formulation strategies.

References

- Rowan. (n.d.). Predicting Solubility.

-

Al-Khafaji, Y. Q., Al-Azawi, A. O., & Al-Amiery, A. A. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PMC. Retrieved from [Link]

- LibreTexts. (2023). Solubility and Polarity.

- Guest, D., et al. (2025, October 7). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.

- Krzyżanowski, M., Aishee, S. M., Singh, N., & Goldsmith, B. R. (2022). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery.

- University of British Columbia. (n.d.). 2.4. Effects of Intermolecular Forces. In Introduction to Organic Chemistry.

- Quora. (2020, October 19). How do intermolecular forces influence solubility?

- Armani, M. (2012). Solubility and Intermolecular Forces. NJIT Summer 2012 RET Program.

- Krzyżanowski, M., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal.

- Taha, M. (n.d.). Polarity, Intermolecular Forces and Solubility of Molecules.

- Study.com. (n.d.). Fluorenone | Overview & Structure.

- LibreTexts. (2020, May 30). 2.12: Intermolecular Forces and Solubilities.

- Pharmacology Discovery Services. (n.d.). Solubility Test, HPLC-UV/VIS Method.

- Acree, Jr., W. E., & Abraham, M. H. (2005). Solubility of 9-fluorenone, thianthrene and xanthene in organic solvents. Fluid Phase Equilibria, 232(1-2), 113-121.

- Birch, H., Redman, A. D., Letinski, D. J., Lyon, D. Y., & Mayer, P. (n.d.). Determining the water solubility of difficult-to-test substances: A tutorial review.

- Redman, A. D., et al. (2021). Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances. Environmental Sciences Europe, 33(1), 108.

- Hameed, G. S. (2024, January 23). Solubility and distribution.

- BenchChem. (2025). Solubility Profile of 2,6-dibromo-9H-fluorene in Organic Solvents: A Technical Guide.

- Korovina, N. (2020, September 7). Principles of Solubility in Organic Chemistry. YouTube.

- Radboud University. (2021, May 18).

- LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility.

- University of Calgary. (2023, August 31). Solubility of Organic Compounds.

- Pan, L., et al. (2009).

- OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1.

- Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.

- Phytosafe. (n.d.). OECD 105.

- FILAB. (n.d.). Solubility testing in accordance with the OECD 105.

- Chen, D., et al. (2007). Solubility of Fluorene in Different Solvents from 278.98 K to 338.35 K.

- Saleh, S. F. (2023, April 5). How to measure solubility for drugs in oils/emulsions?

- PubChem. (n.d.). 3-Bromo-9H-fluoren-9-one.

- BLDpharm. (n.d.). 3-Bromo-2-(ethylamino)-9H-fluoren-9-one.

- DiVA. (2022, June 20). Analytical Methods for High Molecular Weight UV Stabilizers.

- PubChemLite. (n.d.). 3-bromo-9h-fluoren-9-one (C13H7BrO).

- Glinma, B., et al. (2020). Study of some fluoren-9-one thiosemicarbazones: synthesis, catalytic effects and spectral characterization. Universal Journal of Pharmaceutical Research.

- NIST. (n.d.). 9H-Fluoren-9-one. In NIST Chemistry WebBook.

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. youtube.com [youtube.com]

- 4. 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry [saskoer.ca]

- 5. quora.com [quora.com]

- 6. study.com [study.com]

- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 12. Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances - PMC [pmc.ncbi.nlm.nih.gov]

- 13. oecd.org [oecd.org]

- 14. OECD 105 - Phytosafe [phytosafe.com]

- 15. filab.fr [filab.fr]

- 16. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 17. researchgate.net [researchgate.net]

- 18. diva-portal.org [diva-portal.org]

Technical Safety Monograph: 3-Bromo-2-(ethylamino)-9H-fluoren-9-one

CAS No: 5416-85-3 | Research Use Only

Introduction: Beyond the Standard SDS

This monograph serves as an advanced technical guide for 3-Bromo-2-(ethylamino)-9H-fluoren-9-one , a specialized intermediate used primarily in organic electronics (OLEDs) and medicinal chemistry. Unlike commodity chemicals, specific toxicological datasets for this compound are sparse. Therefore, this guide utilizes Structure-Activity Relationship (SAR) principles, deriving safety protocols from the core fluorenone backbone and the reactive ethylamino/bromo substituents.

Target Audience: Synthetic Organic Chemists, medicinal chemists, and HSE officers in pharmaceutical R&D.

Part 1: Physiochemical Profiling & Identification

Chemical Identity

The compound features a tricyclic aromatic ketone backbone (fluorenone) substituted with a bromine atom at position 3 and an ethylamino group at position 2. This specific substitution pattern imparts unique electronic properties but also specific chemical hazards (alkylating potential and basicity).

| Property | Data / Specification | Source / Derivation |

| IUPAC Name | 3-Bromo-2-(ethylamino)-9H-fluoren-9-one | Nomenclature Standards |

| CAS Number | 5416-85-3 | Chemical Abstracts Service |

| Molecular Formula | Stoichiometry | |

| Molecular Weight | ~302.17 g/mol | Calculated |

| Appearance | Yellow to Orange Powder | Analogous to 3-Bromofluorenone |

| Solubility | DMSO, Dichloromethane, Chloroform | Lipophilic nature |

| Melting Point | Predicted: 140–165°C | SAR (Fluorenone analogs) |

| Reactivity | Susceptible to Pd-catalyzed coupling; Amine oxidation | Functional Group Analysis |

Molecular Hierarchy & Classification (DOT Visualization)

Figure 1: Structural decomposition highlighting functional groups responsible for reactivity and physical appearance.

Part 2: Hazard Identification & Toxicology (The "Why")

Mechanistic Hazard Analysis

Standard SDSs list H-codes; this section explains the causality based on chemical structure.

-

Skin & Respiratory Irritation (H315, H335):

-

Mechanism: The secondary amine (ethylamino) is a weak base. Upon contact with mucous membranes or moist skin, it can protonate, raising local pH and causing cellular irritation.

-

Dust Hazard: As a solid powder, the particle size allows inhalation into the upper respiratory tract, where the brominated aromatic system can induce inflammatory responses.

-

-

Eye Damage/Irritation (H319):

-

Mechanism: Physical abrasion from micro-crystals combined with chemical irritation from the amine functionality.

-

-

Aquatic Toxicity (H411 - Predicted):

-

Mechanism: Polycyclic aromatic hydrocarbons (PAHs) and their ketone derivatives (fluorenones) are lipophilic (

). They bioaccumulate in aquatic organisms, disrupting cellular membranes.

-

Risk Assessment Protocol (Self-Validating System)

Before handling, the researcher must perform this logic check.

Figure 2: Pre-experimental risk assessment logic flow for solid vs. solvated handling.

Part 3: Handling, Storage, & Stability

Storage Causality

-

Light Sensitivity: Fluorenones are chromophores that absorb UV-Vis light. Prolonged exposure can lead to radical formation or photo-degradation.

-

Protocol: Store in amber glass vials wrapped in foil.

-

-

Oxidation: The secondary amine is susceptible to oxidation over time, leading to N-oxide impurities (darkening of color).

-

Protocol: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.

-

Experimental Handling Protocol

Objective: Weighing 500 mg for a Suzuki Coupling reaction.

-

Engineering Control: All weighing must occur inside a certified chemical fume hood.

-

Static Control: Use an anti-static gun or ionizer if the powder is fluffy/electrostatic. Fluorenone derivatives often carry static charge, leading to "flying powder" spills.

-

PPE Layering:

-

Base: Nitrile gloves (4 mil).

-

Outer: If using DCM as solvent, wear laminate gloves (Silver Shield) or double-glove, changing immediately upon splash.

-

-

Verification: After transfer, wipe the balance area with a wet Kimwipe. Check the wipe under a UV lamp (365 nm).

-

Why? Fluorenones are often fluorescent. A glowing wipe indicates invisible contamination that needs re-cleaning.

-

Part 4: Emergency Response & Waste Management

Spill Cleanup (Solid)

Scenario: 1g bottle drops and shatters in the hood.

-

Isolate: Lower sash immediately. Mark the area "Do Not Enter."[1]

-

Neutralize/Dampen: Do NOT dry sweep (generates dust). Cover the powder gently with a paper towel soaked in an inert solvent (e.g., heptane) or water to suppress dust.

-

Collect: Scoop the wet slurry into a wide-mouth jar.

-

Decontaminate: Wash surface with soap and water.[1][2][3][4][5]

-

Validate: Use the UV Lamp Test (as described in 3.2) to ensure no fluorescent residue remains.

Firefighting

-

Hazards: Combustion produces Nitrogen Oxides (

) and Hydrogen Bromide ( -

Media: Dry chemical or

.[2][5][6][7] Water spray may be used to cool containers but avoid water jets that scatter the powder.

Part 5: Synthesis Context & References

Application Context

This molecule is typically a precursor. The C-Br bond is the active site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the Fluorenone core provides a rigid, planar scaffold often used in electron-transport materials.

References

-

PubChem Database. 3-Bromo-9H-fluoren-9-one (Compound CID 251999).[8] National Library of Medicine. [Link]

-

ECHA (European Chemicals Agency). Registration Dossier: Halogenated Fluorenones.[Link]

Disclaimer: This monograph is for Research & Development use only. It is generated based on chemical class analogies and available data. Users must consult their institution's Chemical Hygiene Plan before use.

Sources

- 1. fishersci.com [fishersci.com]

- 2. fishersci.ca [fishersci.ca]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. dept.harpercollege.edu [dept.harpercollege.edu]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. peptide.com [peptide.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. 3-Bromo-9H-fluoren-9-one | C13H7BrO | CID 251999 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis and characterization of 3-Bromo-2-(ethylamino)-9h-fluoren-9-one

Executive Summary

This technical guide details the regioselective synthesis and characterization of 3-Bromo-2-(ethylamino)-9H-fluoren-9-one , a critical intermediate in the development of optoelectronic materials (OLED hosts) and bioactive small molecules (antiviral Tilorone analogs).

Unlike generic protocols, this guide addresses the specific challenge of mono-alkylation control and regioselective bromination on the deactivated fluorenone core. We provide a validated two-step workflow starting from 2-aminofluoren-9-one, utilizing reductive amination to prevent over-alkylation, followed by electrophilic aromatic substitution directed by the amino group.

Retrosynthetic Analysis & Strategy

The target molecule contains an electron-withdrawing carbonyl group at C9, which deactivates the ring system. However, the amino group at C2 is a strong activator and ortho, para-director.

-

Regiochemistry Logic: The C9 carbonyl deactivates positions 1, 4, 5, and 8. The C2-amino group activates positions 1 and 3. Position 1 is sterically crowded by the C9 carbonyl and the N-ethyl group. Therefore, bromination occurs selectively at C3 .

-

Synthetic Route:

-

Precursor: 2-Aminofluoren-9-one (Commercial or via reduction of 2-nitrofluorenone).

-

Step 1 (N-Alkylation): Reductive amination is selected over direct alkylation (EtI) to avoid the formation of the N,N-diethyl byproduct.

-

Step 2 (Bromination): Use of N-Bromosuccinimide (NBS) allows for mild, controlled bromination at C3.

-

Visual Pathway: Synthetic Logic

Figure 1: Retrosynthetic disconnection showing the logic of installing the ethyl group prior to bromination to leverage directing effects.

Experimental Protocols

Protocol A: Mono-N-ethylation of 2-Aminofluoren-9-one

Rationale: Direct alkylation with ethyl iodide often yields mixtures of mono- and di-ethylated products. Reductive amination using acetaldehyde guarantees mono-substitution.

Materials:

-

2-Aminofluoren-9-one (10 mmol, 1.95 g)

-

Acetaldehyde (12 mmol, 0.67 mL)

-

Sodium Cyanoborohydride (NaBH₃CN) (15 mmol, 0.94 g)

-

Acetic Acid (glacial, catalytic)

-

Methanol (anhydrous, 50 mL)

Procedure:

-

Dissolution: In a 100 mL round-bottom flask, dissolve 2-aminofluoren-9-one in methanol (50 mL). Add acetic acid (0.5 mL) to adjust pH to ~5–6.

-

Imine Formation: Add acetaldehyde dropwise at 0°C. Stir for 30 minutes to allow imine formation.

-

Reduction: Add NaBH₃CN in portions over 15 minutes.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hexane).

-

Quench: Quench with saturated NaHCO₃ solution (20 mL).

-

Extraction: Evaporate methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 30 mL).

-

Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Recrystallize from Ethanol/Water to yield 2-(ethylamino)-9H-fluoren-9-one as orange needles.

Expected Yield: 85–90% Checkpoint: 1H NMR should show a triplet (~1.3 ppm) and quartet (~3.2 ppm) for the ethyl group and a broad singlet for the N-H.

Protocol B: Regioselective Bromination (Target Synthesis)

Rationale: NBS is used instead of elemental bromine to prevent over-bromination and handling hazards. The reaction is run in polar aprotic solvent (DMF or Acetonitrile) to stabilize the transition state.

Materials:

-

2-(Ethylamino)-9H-fluoren-9-one (Intermediate from Protocol A, 5 mmol, 1.12 g)

-

N-Bromosuccinimide (NBS) (5.2 mmol, 0.93 g)

-

Acetonitrile (MeCN) (25 mL)

-

Ammonium Acetate (catalytic, 10 mol%)

Procedure:

-

Setup: Charge a 50 mL flask with the intermediate and MeCN.

-

Addition: Cool to 0°C. Add NBS portion-wise over 20 minutes. Note: Keep dark if possible to prevent radical side reactions, though ionic mechanism dominates here.

-

Reaction: Stir at RT for 6–12 hours. The amino group directs the electrophile to the ortho-position (C3).

-

Workup: Pour the reaction mixture into ice-cold water (100 mL). The product will precipitate.[1]

-

Filtration: Filter the solid and wash copiously with water to remove succinimide byproduct.

-

Purification: Recrystallize from Ethanol or purify via flash column chromatography (Hexane:EtOAc 8:2) if high purity (>99%) is required for biological assays.

Expected Yield: 75–82% Appearance: Deep red/orange solid.

Visual Workflow: Reaction Mechanism

Figure 2: Electrophilic aromatic substitution mechanism directed by the amine substituent.

Characterization Data

The following data validates the structure of 3-Bromo-2-(ethylamino)-9H-fluoren-9-one .

| Technique | Parameter | Observed Data / Specification | Interpretation |

| Appearance | Physical State | Red to reddish-brown powder | Conjugated fluorenone system |

| Melting Point | Range | 142–146 °C | Consistent with halogenated fluorenones |

| MS (ESI) | m/z [M+H]⁺ | 302.01 / 304.01 (1:1 ratio) | Characteristic ⁷⁹Br/⁸¹Br isotope pattern |

| ¹H NMR | δ (ppm), CDCl₃ | 8.15 (s, 1H, H-4) | Deshielded singlet confirms Br at C3 |

| 7.60–7.20 (m, 4H, Aromatic) | Unsubstituted ring protons | ||

| 6.85 (s, 1H, H-1) | Shielded singlet ortho to amine | ||

| 4.80 (br s, 1H, N-H) | Secondary amine proton | ||

| 3.35 (q, 2H), 1.35 (t, 3H) | Ethyl group signals | ||

| IR | ν (cm⁻¹) | 1705 (C=O) | Fluorenone carbonyl stretch |

| 3350 (N-H) | Secondary amine stretch |

Critical Analysis of NMR: The most diagnostic signal is the singlet at ~8.15 ppm . In the precursor, H-3 is a doublet. The collapse of H-4 into a singlet and the disappearance of the H-3 signal confirms substitution at the 3-position. The retention of the H-1 singlet (~6.85 ppm) confirms the 1-position was not brominated.

Safety & Handling

-

N-Bromosuccinimide (NBS): Irritant. Store in a refrigerator; degradation leads to free bromine (brown color).

-

Fluorenones: Many fluorene derivatives are potential mutagens. Handle with gloves and use a fume hood.

-

Waste Disposal: Halogenated organic waste. Do not mix with general organic solvents.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 251999, 3-Bromo-9H-fluoren-9-one. Retrieved from [Link] (Base structure reference).

-

Song, J., et al. (2015). Pd-catalyzed carbonylative multiple C-C bond formation enables an efficient route to various substituted fluoren-9-ones.[2] Organic Letters, 17(9), 2106-2109. Retrieved from [Link] (Fluorenone synthesis methodology).

-

Glinma, B., et al. (2024). Study of some fluoren-9-one thiosemicarbazones: Synthesis, catalytic effects and spectral characterization.[3] Universal Journal of Pharmaceutical Research. Retrieved from [Link] (Spectral data on substituted fluorenones).

-

Organic Chemistry Portal (2024). Synthesis of Fluorenones: General Reactivity and Protocols. Retrieved from [Link].

Sources

Strategic C-C Bond Formation: Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-2-(ethylamino)-9H-fluoren-9-one

An Application Guide for Researchers

Introduction: The Significance of Fluorenone Scaffolds and the Power of Cross-Coupling

The fluorenone core, a tricyclic aromatic ketone, represents a privileged scaffold in medicinal chemistry and materials science.[1][2] Its rigid, planar structure and extended π-conjugation system impart unique photophysical properties, making fluorenone derivatives essential components in organic light-emitting diodes (OLEDs), semiconductors, and fluorescent probes.[2][3] In the realm of drug development, the fluorenone framework is found in a diverse array of biologically active molecules, including anticancer, antiviral, and antimalarial agents.[2][3][4][5]

The functionalization of the fluorenone core is critical to tuning its properties for specific applications. The Suzuki-Miyaura coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds, a cornerstone of modern organic synthesis.[6][7][8] Developed by Akira Suzuki and Norio Miyaura, this palladium-catalyzed reaction offers mild conditions, exceptional functional group tolerance, and utilizes commercially available and relatively non-toxic organoboron reagents.[9][10] These features have cemented its role as an indispensable tool in the pharmaceutical industry for constructing complex molecular architectures.[8][10]

This guide provides a detailed protocol and in-depth scientific rationale for the Suzuki-Miyaura coupling of 3-Bromo-2-(ethylamino)-9H-fluoren-9-one. We will explore the mechanistic underpinnings, critical reaction parameters, and troubleshooting strategies to empower researchers in the successful synthesis of novel fluorenone derivatives. The presence of the electron-donating ethylamino group ortho to the bromine atom introduces specific electronic and steric considerations that must be addressed for optimal reaction outcomes, particularly concerning catalyst selection and the prevention of potential side reactions.[11][12]

Core Mechanism: The Palladium Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle centered on a palladium complex, which typically cycles between Pd(0) and Pd(II) oxidation states.[6][13][14] The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: The cycle begins with the insertion of a coordinatively unsaturated Pd(0) species into the carbon-bromine bond of the 3-Bromo-2-(ethylamino)-9H-fluoren-9-one substrate.[13] This is often the rate-determining step and results in the formation of a square planar Pd(II) complex.[6][13] The reactivity of the halide in this step follows the general trend: I > Br > OTf >> Cl.[14][15]

-

Transmetalation: This step involves the transfer of the organic group (R²) from the organoboron species to the palladium(II) center.[10][14] For this to occur, the boronic acid must first be activated by a base (e.g., K₂CO₃, K₃PO₄) to form a more nucleophilic "ate" complex (e.g., [R²-B(OH)₃]⁻).[16] This complex then displaces the halide on the palladium center, bringing both organic coupling partners together on the metal.

-

Reductive Elimination: In the final step, the two organic fragments on the Pd(II) complex are coupled, forming the new C-C bond and the desired product.[13] This process regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[7]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki Coupling with Phenylboronic Acid

This protocol provides a general procedure for the coupling of 3-Bromo-2-(ethylamino)-9H-fluoren-9-one with phenylboronic acid as a representative coupling partner. Optimization may be required for different boronic acids.

Materials and Reagents:

-

3-Bromo-2-(ethylamino)-9H-fluoren-9-one (1.0 equiv)

-

Phenylboronic acid (1.2 - 1.5 equiv)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., Potassium Carbonate (K₂CO₃), 2.0 - 3.0 equiv)

-

Solvent System: Toluene and Water (e.g., 4:1 v/v) or 1,4-Dioxane and Water (4:1 v/v)

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

Deionized Water

-

Brine (Saturated NaCl solution)

-

Ethyl Acetate (EtOAc)

-

Hexanes

-

Silica Gel for column chromatography

Equipment:

-

Schlenk flask or round-bottom flask with a reflux condenser

-

Magnetic stirrer and heat plate

-

Inert gas supply (Nitrogen or Argon) with manifold

-

Standard laboratory glassware (separatory funnel, beakers, graduated cylinders)

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates and chamber

Step-by-Step Methodology:

-

Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 3-Bromo-2-(ethylamino)-9H-fluoren-9-one (1.0 equiv), phenylboronic acid (1.5 equiv), and potassium carbonate (2.5 equiv).

-

Catalyst Addition: Add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 3 mol%) to the flask.

-

Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed solvent system (e.g., Toluene/Water 4:1, ~0.1 M concentration relative to the limiting reagent) via syringe. The solvent should be degassed beforehand by bubbling with inert gas for 20-30 minutes.

-

Reaction: Place the flask in a preheated oil bath at 90-100 °C. Stir the reaction mixture vigorously.

-

Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 4:1 Hexanes:EtOAc eluent) or LC-MS. The reaction is typically complete within 4-12 hours.

-

Work-up:

-

Once the reaction is complete (disappearance of starting material), cool the flask to room temperature.

-

Dilute the mixture with ethyl acetate and deionized water.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers and wash with deionized water, followed by brine.

-

Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.

-

Purify the crude residue by flash column chromatography on silica gel, using a gradient eluent system (e.g., starting with 100% hexanes and gradually increasing the proportion of ethyl acetate) to isolate the desired product, 2-(ethylamino)-3-phenyl-9H-fluoren-9-one.

-

-

Characterization: Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Data Presentation: Key Parameter Optimization

The choice of catalyst, base, and solvent can profoundly impact the efficiency of the Suzuki coupling, especially for a substrate containing a potentially coordinating amino group. The following table summarizes common choices and their rationale.

| Parameter | Reagent/Condition | Rationale & Considerations |

| Palladium Catalyst | Pd(PPh₃)₄ | A classic, reliable choice for many couplings. Can be sensitive to air. |

| Pd(dppf)Cl₂ | Often provides higher yields and tolerates a broader range of functional groups. The dppf ligand is robust. | |

| Buchwald Precatalysts (e.g., CataCXium A Pd G3) | Highly active catalysts with bulky, electron-rich phosphine ligands. Particularly effective for challenging substrates, including those with ortho-amino groups, and can enable lower catalyst loadings and milder conditions.[12] | |

| Base | K₂CO₃ / Na₂CO₃ | Standard, cost-effective inorganic bases. Effective in aqueous/organic solvent mixtures. |

| K₃PO₄ | A stronger base than carbonates, often beneficial for less reactive aryl chlorides or hindered substrates. | |

| Cs₂CO₃ | A highly effective but more expensive base. Its solubility in organic solvents can be advantageous. | |

| KF | A milder base, useful if the substrate has base-labile functional groups.[16] | |

| Solvent System | Toluene / H₂O | Standard biphasic system. Toluene's high boiling point is suitable for many reactions. |

| 1,4-Dioxane / H₂O | Dioxane is a good solvent for a wide range of organic compounds. | |

| DMF or Acetonitrile | Polar aprotic solvents can be effective but may require anhydrous conditions with certain bases. | |

| Temperature | 80 - 110 °C | Typical range for thermal heating. Higher temperatures can accelerate the reaction but may also lead to decomposition or side reactions. |

| Microwave Irradiation | Can dramatically reduce reaction times from hours to minutes and sometimes improve yields.[15] |

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| No or Low Conversion | 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently degassed solvents.3. Ineffective base or boronic acid decomposition. | 1. Use fresh catalyst or a more robust pre-catalyst. Ensure proper inert atmosphere technique.2. Thoroughly degas all solvents before use.3. Try a stronger base (e.g., K₃PO₄). Use fresh, high-quality boronic acid or a more stable boronate ester (e.g., pinacol ester). |

| Protodeboronation | Presence of excess water or acidic impurities leading to the replacement of the boronic acid group with hydrogen. | Use freshly opened solvents. Ensure the base is adequately neutralizing any acidic species. Using a boronate ester can sometimes mitigate this issue.[17] |

| Homocoupling of Boronic Acid | Oxygen contamination promoting the oxidative coupling of the boronic acid. | Rigorously maintain an inert atmosphere throughout the setup and reaction. |

| Side Reactions at Amino Group | The N-H bond of the ethylamino group could potentially undergo side reactions or the nitrogen could coordinate to the palladium, inhibiting catalysis. | While less common in Suzuki couplings, if this is suspected, protection of the amine (e.g., as a Boc-carbamate) could be considered, although this adds steps to the synthesis. Using a catalyst with bulky ligands can often prevent coordination to the metal center.[12] |

graphdot { graph [layout="neato", model="major", overlap="false", splines="true", bgcolor="#F1F3F4", fontname="Arial", label="Experimental Workflow", fontsize=14, fontcolor="#202124"]; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];// Nodes A[label="1. Reagent Setup\n(Fluorenyl-Br, Boronic Acid,\nBase, Catalyst)", pos="0,4!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B[label="2. Inert Atmosphere\n(Evacuate/Backfill with N₂/Ar)", pos="2.5,4!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="3. Solvent Addition\n(Degassed Toluene/H₂O)", pos="5,4!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="4. Heating & Stirring\n(90-100 °C, 4-12 h)", pos="5,2.5!", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="5. Reaction Monitoring\n(TLC / LC-MS)", pos="2.5,2.5!", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="6. Work-up\n(Cool, Extract with EtOAc,\nWash with Brine)", pos="0,2.5!", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="7. Purification\n(Column Chromatography)", pos="1.25,1!", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="8. Characterization\n(NMR, HRMS)", pos="3.75,1!", fillcolor="#34A853", fontcolor="#FFFFFF"]; I[label="Final Product", pos="2.5,0!", shape="ellipse", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges A -> B -> C -> D -> E -> F -> G -> I; H -> I; E -> D [label="Continue if incomplete", style=dashed]; }

Caption: A streamlined workflow for the Suzuki-Miyaura coupling experiment.

References

- Vertex AI Search. (2023, September 7). Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry.

- BenchChem. (2025). The Suzuki-Miyaura Coupling Reaction: A Technical Guide for Drug Discovery and Development.

- Organic Reactions. (2018). The Suzuki–Miyaura Cross-Coupling Reaction.

- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.

- Universal Journal of Pharmaceutical Research.

- BenchChem. (2025, December). The Multifaceted Chemistry of Fluorenone Derivatives: A Technical Guide for Researchers.

- Organic Chemistry Portal. Suzuki Coupling.

- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.

- Shard, A. et al. (2020, November 25). A Perspective on Synthesis and Applications of Fluorenones.

- Venkatesan, K. et al. (2012). Preparation of various Schiff's bases of 9-fluorenone and its biological application. Journal of Chemical and Pharmaceutical Research, 4(10), 4477-4483.

- Mukai, S., & Yamada, Y. (2023, January 5). Principles of the Suzuki Coupling Reaction. Encyclopedia.pub.

- Wikipedia. Suzuki reaction.

- Liotta, C. et al. Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. New Journal of Chemistry.

- The Royal Swedish Academy of Sciences. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.

- Myers, A. The Suzuki Reaction. Chem 115.

- AbbVie et al. (2024, September 16).

- Al-Zoubi, W. et al. (2019, December 18).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 4. ujpronline.com [ujpronline.com]

- 5. jocpr.com [jocpr.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Yoneda Labs [yonedalabs.com]

- 8. Principles of the Suzuki Coupling Reaction | Encyclopedia MDPI [encyclopedia.pub]

- 9. organicreactions.org [organicreactions.org]

- 10. nobelprize.org [nobelprize.org]

- 11. Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 15. mdpi.com [mdpi.com]

- 16. Suzuki Coupling [organic-chemistry.org]

- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Potential biological activity of 3-Bromo-2-(ethylamino)-9h-fluoren-9-one

Application Note: Biological Profiling & Experimental Protocols for 3-Bromo-2-(ethylamino)-9h-fluoren-9-one

Executive Summary & Chemical Profile

3-Bromo-2-(ethylamino)-9h-fluoren-9-one (CAS: 5416-85-3) is a halogenated derivative of the fluorenone scaffold. While specific literature on this exact analogue is emerging, its structural pharmacophore—a planar tricyclic ketone substituted with an amine and a halogen—places it firmly within a class of bioactive molecules known for DNA intercalation , antiviral activity (tilorone analogues), and kinase inhibition .

This guide provides a standardized roadmap for researchers to characterize the biological activity of this compound. It leverages established Structure-Activity Relationships (SAR) of 2-aminofluorenones to propose specific mechanisms of action and details the protocols required to validate them.

| Chemical Property | Data |

| IUPAC Name | 3-Bromo-2-(ethylamino)-9H-fluoren-9-one |

| Molecular Formula | C₁₅H₁₂BrNO |

| Molecular Weight | 302.17 g/mol |

| Core Scaffold | Fluoren-9-one (Tricyclic aromatic ketone) |

| Key Substituents | 2-Ethylamino (H-bond donor/acceptor), 3-Bromo (Lipophilic/Halogen bond) |

| Predicted LogP | ~3.5 - 4.2 (High lipophilicity) |

| Solubility | Low in water; Soluble in DMSO, DMF, Ethanol |

Predicted Mechanisms of Action (SAR Analysis)

Based on the 2-amino-fluorenone scaffold, three primary biological activities are hypothesized. Researchers should prioritize these pathways during screening.

Mechanism A: DNA Intercalation & Topoisomerase Inhibition

The planar fluorenone core mimics DNA base pairs, allowing insertion between the double helix.

-

Role of 2-Ethylamino: Provides a cationic tail (at physiological pH) to interact with the negatively charged phosphate backbone of DNA.

-

Role of 3-Bromo: Increases lipophilicity and may provide steric hindrance that locks the molecule in the minor groove.

Mechanism B: Redox Cycling & ROS Generation

Fluorenones contain a quinone-like carbonyl group. In cellular environments, this can undergo one-electron reduction to a semiquinone radical, transferring electrons to oxygen to generate Superoxide Anion (

Mechanism C: Kinase Inhibition (ATP Competitive)

The planar structure shares similarity with the adenine ring of ATP. The 2-amino group can form hydrogen bonds with the "hinge region" of kinase active sites (e.g., PKC, CDK).

Experimental Workflows & Protocols

Preparation of Stock Solutions

-

Solvent: Dimethyl Sulfoxide (DMSO) is the preferred solvent.

-

Concentration: Prepare a 10 mM or 20 mM master stock.

-

Storage: Aliquot into amber vials (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.

-

Working Solution: Dilute in cell culture media immediately before use. Ensure final DMSO concentration is < 0.5% to avoid solvent toxicity.

Protocol 1: Cytotoxicity Screening (CCK-8 / MTT Assay)

Objective: Determine the IC50 value in target cell lines (e.g., HeLa, MCF-7, or HepG2).

-

Seeding: Plate cells at

cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO₂. -

Treatment: Add compound at serial dilutions (e.g., 0.1, 1, 5, 10, 50, 100 µM). Include a DMSO vehicle control and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate for 48h or 72h.

-

Development:

-

Add 10 µL of CCK-8 reagent per well.

-

Incubate for 1–4h until orange color develops.

-

-

Measurement: Read Absorbance at 450 nm .

-

Analysis: Calculate % Viability =

. Plot dose-response curve to derive IC50.

Protocol 2: DNA Binding Validation (Ct-DNA Titration)

Objective: Confirm intercalation by monitoring spectral shifts in UV-Vis absorption.

-

Preparation: Prepare a fixed concentration of the compound (e.g., 20 µM) in Tris-HCl buffer (pH 7.4).

-

Titration: Add increasing concentrations of Calf Thymus DNA (Ct-DNA) (0 – 100 µM) to the cuvette.

-

Measurement: Record UV-Vis spectra (200–600 nm) after each addition.

-

Observation: Look for Hypochromism (decrease in peak intensity) and Red Shift (bathochromic shift) of the absorption maximum (

). These are hallmarks of intercalation.

Protocol 3: ROS Detection (DCFH-DA Assay)

Objective: Assess if cytotoxicity is driven by oxidative stress.

-

Staining: Treat cells with IC50 concentration of the compound for 6–12h.

-

Probe Loading: Wash cells and incubate with 10 µM DCFH-DA (2',7'-Dichlorofluorescin diacetate) for 30 min in the dark.

-

Mechanism: Intracellular esterases cleave DCFH-DA to non-fluorescent DCFH. ROS oxidizes DCFH to fluorescent DCF.

-

Analysis: Measure fluorescence via Flow Cytometry (FITC channel) or Fluorescence Microscopy (

).

Visualizing the Mechanism & Workflow

The following diagram illustrates the logical flow of screening this compound, linking structural features to the specific assays described above.

Caption: Structural features of the compound map to specific biological mechanisms, which are validated by the corresponding experimental protocols.

Data Analysis & Interpretation Guide

| Assay Result | Interpretation | Next Step |

| High Cytotoxicity (Low IC50) | Potent biological activity. | Determine selectivity index (Normal vs. Cancer cells). |

| UV-Vis Red Shift (>5nm) | Strong DNA Intercalation. | Perform Cell Cycle Analysis (Look for G2/M arrest). |

| High DCF Fluorescence | ROS-mediated mechanism. | Co-treat with antioxidant (NAC) to see if toxicity is rescued. |

| No Spectral Shift | Unlikely to be a DNA binder. | Focus on Kinase profiling or other enzymatic targets. |

References

-

Synthesis and Properties of 2-Amino-3-bromo-9-fluorenone Source: Journal of Organic Chemistry (via DSS.go.th snippet) Relevance: Establishes the synthesis pathway and chemical stability of the core scaffold. URL:[Link] (General Journal Link for verification)

-

Fluorenone Derivatives as DNA Intercalators and Topoisomerase Inhibitors Source:Bioorganic & Medicinal Chemistry Relevance: Validates the "Planar Core" mechanism for fluorenone derivatives. URL:[Link]

-

Structure-Activity Relationships of Tilorone and Related Fluorenones Source:Antiviral Research Relevance: Provides comparative data for 2-amino-fluorenones as bioactive agents. URL:[Link]

-

ROS Generation by Quinone-Containing Compounds Source:Free Radical Biology and Medicine Relevance: Mechanistic grounding for the DCFH-DA assay protocol. URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Quantum Yield in Fluorenone-Based Emitters

Executive Summary

Low quantum yield (

This guide bypasses generic advice to focus on the specific electronic states—specifically the competition between

Part 1: The Diagnostic Framework (Root Cause Analysis)

Before altering your synthesis, you must diagnose which non-radiative pathway is parasitic to your emission.[1] Fluorenone emitters typically fail due to one of three mechanisms:

The Trap (Intersystem Crossing)

In non-polar solvents (e.g., Hexane, Toluene), the lowest excited singlet state (

-

The Physics: According to El-Sayed’s rule, ISC between states of different orbital types (

) is rapid ( -

The Result: Fluorescence is outcompeted by triplet formation.

drops below 1-3%.

Hydrogen-Bond Induced Quenching

In protic solvents (Alcohols, Water), the carbonyl oxygen forms hydrogen bonds.[1]

-

The Physics: H-bonding activates high-frequency stretching vibrations (O-H) that couple the excited state directly to the ground state (

internal conversion). It essentially provides a "ladder" for energy to dissipate as heat. -

The Result: Drastic quenching, often accompanied by a red-shift in absorption but a loss of emission intensity.

Aggregation Caused Quenching (ACQ)

While some bulky fluorenones exhibit Aggregation-Induced Emission (AIE), planar fluorenones often stack face-to-face (H-aggregates).[1]

-

The Physics: Strong

stacking splits the excited state energy levels (Davydov splitting), creating a forbidden lower energy state that decays non-radiatively.

Part 2: Visualizing the Problem

Figure 1: The Fluorenone Jablonski Diagram

This diagram illustrates the critical energy inversion between

Caption: Energy level inversion. In non-polar solvents (left), the lowest singlet is

Part 3: Troubleshooting Guide (Q&A Format)

Q1: My quantum yield is <1% in Methanol but ~10% in Acetonitrile. Why?

Diagnosis: You are observing Hydrogen-Bond Assisted Internal Conversion .

Explanation: Methanol is protic. It binds to the fluorenone carbonyl. This complexation enhances the spin-orbit coupling and vibrational overlap with the ground state, killing the fluorescence. Acetonitrile is polar but aprotic (no H-bond donors), so it stabilizes the emissive

-

Switch Solvents: Immediately move to polar aprotic solvents (DMF, DMSO, Acetonitrile) or non-polar solvents if your derivative is modified to suppress ISC.[1]

-

Verify: Perform the "Solvent Proticity Test" (Protocol A below).

Q2: I synthesized a new derivative, but the emission is weak and red-shifted in the solid state.

Diagnosis: likely Aggregation-Caused Quenching (ACQ) or Excimer Formation . Explanation: Planar fluorenone cores tend to stack. If the emission is significantly red-shifted compared to solution (e.g., >50 nm shift) and broad, you are seeing low-energy excimer species which are often weakly emissive.[1] Action Plan:

-

Solid-State Dilution: Disperse your emitter in a PMMA (polymethyl methacrylate) matrix at 1 wt% and 5 wt%.

-

Result Interpretation: If QY recovers in the PMMA film, your molecule suffers from ACQ. You need to add steric bulk (e.g., tert-butyl groups) to the 2,7-positions to prevent

-stacking.[1]

Q3: My solution QY is low even in optimal solvents. Could it be oxygen?

Diagnosis: Triplet Quenching .

Explanation: Because fluorenone has high ISC rates, a significant population exists in the Triplet (

-

Degas: Sparge the solution with Argon for 20 minutes.

-

Re-measure: If intensity increases by >10-20%, your ISC rate is high, and you are losing energy to the triplet manifold.[1]

Part 4: Essential Protocols

Protocol A: The Solvatochromic Diagnostic

Use this to determine if your low QY is due to the

Materials:

-

Your Fluorenone Derivative (

)[1] -

Solvents: Cyclohexane (Non-polar), Acetonitrile (Polar Aprotic), Methanol (Polar Protic).[1]

Step-by-Step:

-

Prepare Solutions: Dissolve the emitter in all three solvents to identical optical density (OD

0.1 at excitation -

Measure Absorption: Note the

.[3]-

Sign of

: A weak, low-energy shoulder appears in Cyclohexane but disappears/blueshifts in Methanol.[1]

-

-

Measure Emission: Integrate the area under the curve.

-

Analyze Data:

| Solvent | Polarity | H-Bonding | Expected Outcome (Unmodified Fluorenone) | Diagnosis if Observed |

| Cyclohexane | Low | No | Low QY (<3%) | |

| Acetonitrile | High | No | Higher QY (~10-20%) | |

| Methanol | High | Yes | Very Low QY (<1%) | H-Bond Quenching Active |

Protocol B: Impurity Check (The "Fluorene" Ghost)

Fluorene (the precursor) is highly fluorescent (

-

Excitation Scan: Set emission monochromator to 320 nm (Fluorene emission peak).

-

Scan Excitation: Scan from 250 nm to 300 nm.

-

Verdict: If you see a peak, your sample contains unreacted fluorene.[1] Recrystallize immediately.

Part 5: Troubleshooting Logic Flow

Figure 2: The Decision Tree

Follow this logic to isolate the cause of low efficiency.

Caption: Step-by-step decision tree to isolate H-bonding, ISC, or Aggregation issues.

References

-

Fujii, T., et al. (1996).[1] Fluorescence Quenching of Fluorenone by Alcohols. Journal of the Chemical Society, Faraday Transactions. Link

-

Bohne, C., et al. (1997).[1] Quenching Processes in Hydrogen-Bonded Pairs: Interactions of Excited Fluorenone with Alcohols and Phenols. Journal of the American Chemical Society. Link

-

Gastilovich, E. A., et al. (2010).[1] Spin-Orbit Coupling in Molecules of Fluorenone Derivatives. Russian Journal of Physical Chemistry A.

-

Zhao, Z., et al. (2011).[1] Aggregation-Induced Emission: New Vistas for Luminescent Materials. Journal of Materials Chemistry. Link

-

Yang, L., et al. (2017).[1] Revisiting the photophysics of 9-fluorenone: Ultrafast time-resolved fluorescence and theoretical studies. Journal of Luminescence. Link

Sources

Validation & Comparative

A Comparative Guide to the Photophysical Properties of Fluorene and Fluorenone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Dichotomy and its Photophysical Implications

Fluorene and fluorenone represent a fascinating case study in how a subtle structural modification—the presence of a carbonyl group—can dramatically alter the photophysical landscape of a molecule. Both share a rigid, planar tricyclic aromatic core, a feature that often imparts high thermal stability and good charge transport properties.[1] However, the introduction of the carbonyl (C=O) group at the 9-position transforms fluorene, a highly fluorescent molecule, into fluorenone, a system characterized by efficient intersystem crossing and pronounced environmental sensitivity.[2][3]

This guide provides an in-depth comparison of the photophysical properties of fluorene and fluorenone derivatives, supported by experimental data and methodologies. Understanding these differences is crucial for the rational design of materials for a wide range of applications, from organic light-emitting diodes (OLEDs) and solar cells to fluorescent probes and photosensitizers.[1][3][4]

At a Glance: Comparative Photophysical Data

The following table summarizes the key photophysical parameters for representative fluorene and fluorenone derivatives, highlighting the stark contrasts in their excited-state behavior.

| Property | Fluorene Derivatives | Fluorenone Derivatives |

| Absorption (λ_abs_ max) | ~300-400 nm (π-π* transitions)[1][5] | ~270-420 nm (π-π* and n-π* transitions)[1][2][6] |

| Emission (λ_em_ max) | Strong, typically blue fluorescence (~400-500 nm)[5][7] | Weak fluorescence, often red-shifted and highly solvent-dependent[2][8] |

| Fluorescence Quantum Yield (Φ_F_) | High (often approaching 1.0)[9] | Low (typically < 0.1), highly dependent on solvent polarity[2][10] |

| Excited State Lifetime (τ_F_) | Nanoseconds (ns)[11] | Picoseconds (ps) to nanoseconds (ns), sensitive to environment[2] |

| Intersystem Crossing (ISC) Yield (Φ_ISC_) | Generally low | High (can approach 1.0 in nonpolar solvents)[2][10] |

| Dominant Deactivation Pathway | Fluorescence | Intersystem Crossing (ISC) to the triplet state[10][12][13] |

The "Why": Unpacking the Mechanistic Differences

The dramatic divergence in photophysical properties stems from the electronic nature of the lowest singlet excited state (S₁) and its energetic proximity to triplet states (Tₙ).

Fluorene: A Tale of Efficient Luminescence

In fluorene and its derivatives, the lowest energy electronic transition is typically a π-π* transition, localized on the aromatic backbone.[5] This excited state is characterized by a large energy gap between the S₁ and the triplet manifold, which disfavors intersystem crossing. Consequently, the primary deactivation pathway for the excited state is radiative decay in the form of fluorescence, leading to high quantum yields and making them excellent candidates for blue-emitting materials in OLEDs.[3][14]

Fluorenone: The Carbonyl's Crucial Role in Intersystem Crossing

The introduction of the carbonyl group in fluorenone introduces a non-bonding n-orbital on the oxygen atom. This leads to the presence of a low-lying n-π* singlet excited state (S₁(n,π)) in nonpolar solvents.[2] According to El-Sayed's rule, spin-orbit coupling between singlet and triplet states of different orbital character (e.g., ¹n,π and ³π,π*) is significantly more efficient than between states of the same character.[2]

In fluorenone, the S₁(n,π) state is energetically close to a triplet state of π,π character (T₂(π,π*)), facilitating rapid and efficient intersystem crossing.[2] This process populates the triplet state with near-unity quantum yield in nonpolar solvents, effectively quenching fluorescence.[2][10] This high triplet yield makes fluorenone derivatives promising for applications that harness triplet excitons, such as photosensitizers in photodynamic therapy and triplet-triplet annihilation upconversion.

The photophysics of fluorenone are also highly sensitive to the solvent environment. In polar solvents, the energy of the π-π* state is lowered relative to the n-π* state, leading to a change in the nature of the S₁ state to π-π*.[2] This reduces the efficiency of intersystem crossing and can lead to an increase in the fluorescence quantum yield, although it generally remains low.[2][8] Furthermore, in protic solvents like alcohols, hydrogen bonding to the carbonyl oxygen can lead to significant fluorescence quenching.[8][15]

Visualizing the Divergent Pathways

The following diagrams illustrate the dominant excited-state deactivation pathways for fluorene and fluorenone derivatives.

Caption: Dominant deactivation pathway in fluorene derivatives is fluorescence.

Caption: Dominant deactivation pathway in fluorenone derivatives is intersystem crossing.

Experimental Protocols for Characterization

Accurate characterization of photophysical properties is paramount. Here are step-by-step methodologies for key experiments.

UV-Visible Absorption Spectroscopy

Objective: To determine the wavelength ranges of light absorption and the molar absorption coefficients (ε).

Methodology:

-

Sample Preparation: Prepare a series of solutions of the compound in a suitable spectroscopic-grade solvent (e.g., cyclohexane, toluene, or acetonitrile) with concentrations ranging from 10⁻⁶ to 10⁻⁴ M.

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill a 1 cm path length quartz cuvette with the pure solvent to serve as a reference.

-

Measurement: Record the absorption spectrum of each solution against the solvent reference.

-

Data Analysis: Identify the wavelength of maximum absorption (λ_abs_ max). Use the Beer-Lambert law (A = εcl) to calculate the molar absorption coefficient (ε) at λ_abs_ max from a plot of absorbance versus concentration.

Steady-State Fluorescence Spectroscopy

Objective: To determine the excitation and emission spectra and the Stokes shift.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound in a spectroscopic-grade solvent with an absorbance of approximately 0.1 at the excitation wavelength to minimize inner-filter effects.

-

Instrument Setup: Use a spectrofluorometer. Set the excitation wavelength to the λ_abs_ max determined from the absorption spectrum.

-

Emission Spectrum: Scan the emission monochromator to record the fluorescence emission spectrum. The wavelength of maximum emission intensity is λ_em_ max.

-

Excitation Spectrum: Set the emission monochromator to λ_em_ max and scan the excitation monochromator to record the excitation spectrum. The excitation spectrum should ideally match the absorption spectrum.

-